5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene
Description
5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene (CAS: 898778-13-7) is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a 3-iodobenzoyl group and at the 5-position with a 1,3-dioxolane moiety. Its molecular formula is C₁₄H₁₁IO₃S, with a molecular weight of 386.21 g/mol . The dioxolane group enhances solubility in polar solvents, while the iodobenzoyl moiety introduces steric bulk and electronic effects, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJSRBGEQRLQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641938 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-13-7 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene typically involves multiple steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Introduction of the 3-iodobenzoyl group: This step involves the acylation of thiophene with 3-iodobenzoic acid or its derivatives using a suitable acylating agent such as thionyl chloride or oxalyl chloride.
Coupling of the 1,3-dioxolane ring with the thiophene derivative: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The 3-iodobenzoyl group can be reduced to the corresponding benzyl alcohol.
Substitution: The iodine atom in the 3-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl thiophenes depending on the nucleophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane ring and the 3-iodobenzoyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers of Iodobenzoyl Derivatives
The iodine substituent’s position on the benzoyl group significantly influences physicochemical properties:
Key Insight : The meta-iodo isomer is often preferred in drug discovery due to optimal steric and electronic profiles, whereas the para-isomer may be favored in materials science for symmetry .
Substitution of Iodo with Other Functional Groups
Replacing iodine alters molecular weight, polarity, and bioactivity:
Key Insight : The 3-iodo group’s electron-withdrawing nature contrasts with methyl’s electron-donating effects, influencing reactivity in cross-coupling reactions .
Halogen-Substituted Derivatives
Halogen replacement impacts electronic properties and binding interactions:
Key Insight : Iodine’s large atomic radius and polarizability make it superior in radiopharmaceuticals, whereas fluorine’s small size suits metabolic studies .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antibacterial and antifungal properties.
- Chemical Formula : C14H11IO3S
- Molecular Weight : 386.21 g/mol
- CAS Number : 898778-13-7
- Physical Properties :
- Boiling Point: 499.1 °C
- Flash Point: 255.6 °C
- Density: 1.719 g/cm³
Synthesis
The synthesis of this compound involves the reaction of thiophene derivatives with 1,3-dioxolane and iodobenzoyl groups. The compound can be synthesized using standard organic reactions involving acylation and cyclization techniques.
Antibacterial Activity
Research indicates that compounds containing the thiophene and dioxolane moieties exhibit significant antibacterial properties. A study on similar dioxolane derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacteria | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Significant activity |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | Perfect activity |
| Escherichia coli | No activity |
| Klebsiella pneumoniae | No activity |
The compound's antibacterial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Antifungal Activity
The antifungal properties of the compound have also been investigated, particularly against Candida albicans. The results show that most derivatives exhibit significant antifungal activity, with some compounds achieving MIC values low enough to be considered effective.
| Fungus | Activity (MIC µg/mL) |
|---|---|
| Candida albicans | Significant activity |
Case Studies and Research Findings
- Study on Dioxolanes : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for biological activities. Compounds derived from similar structures demonstrated excellent antifungal activity against C. albicans and significant antibacterial activity against several strains of bacteria .
- Comparative Analysis : In a comparative study, various dioxolane derivatives were analyzed for their biological activities. The results indicated that structural modifications significantly influenced their antibacterial and antifungal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
